Technical Guide: Aclatonium Napadisilate as a Muscarinic Acetylcholine Receptor Agonist
Technical Guide: Aclatonium Napadisilate as a Muscarinic Acetylcholine Receptor Agonist
[1]
Executive Summary
Aclatonium Napadisilate (TM-723) represents a distinct class of cholinergic modulators. Unlike acetylcholine (ACh), which is rapidly hydrolyzed by acetylcholinesterase (AChE), Aclatonium is a synthetically stable choline ester derivative. Its primary pharmacological utility lies in its ability to act as a direct agonist at muscarinic acetylcholine receptors (mAChRs), specifically stimulating gastrointestinal (GI) motility and exocrine secretion.[1]
This guide provides a rigorous technical breakdown of Aclatonium’s pharmacodynamics, offering researchers a validated framework for investigating its binding kinetics, signal transduction pathways, and functional potency relative to classical agonists like Carbachol and Bethanechol.
Part 1: Molecular Identity & Physicochemical Profile
Chemical Structure & Stability
Aclatonium is formulated as a napadisilate (1,5-naphthalenedisulfonate) salt.[2][3][4][5] This counterion selection is not arbitrary; it significantly enhances the hydrolytic stability of the choline ester moiety, which is otherwise prone to rapid degradation in aqueous physiological buffers.
-
Active Moiety: Aclatonium cation (structurally analogous to ACh but with a bulky acyl group).
-
Salt Form: Napadisilate (provides crystalline stability and reduced hygroscopicity).
-
Solubility Profile: Moderate in water; requires careful pH buffering (pH 4.0–6.0) for stock solution stability.
Structural Causality
The structural modification—specifically the introduction of the napadisilate group and the ester linkage configuration—renders Aclatonium resistant to pseudo-cholinesterases. This results in a prolonged half-life compared to endogenous ACh, allowing for sustained receptor occupancy without the need for concomitant AChE inhibitors (e.g., physostigmine).
Part 2: Pharmacodynamics & Mechanism of Action
Receptor Selectivity & Signaling
Aclatonium functions as a direct-acting muscarinic agonist . While it exhibits affinity for all muscarinic subtypes (M1–M5), its therapeutic relevance is driven by its interaction with M3 receptors located on smooth muscle cells (GI tract) and exocrine glands.
The M3 Signaling Cascade
Upon binding to the M3 receptor, Aclatonium induces a conformational change that activates the
Key Mechanistic Distinction:
Unlike full agonists (e.g., Carbachol) which may induce receptor desensitization rapidly, Aclatonium often displays partial agonist characteristics in certain tissues (e.g., pancreatic acini), showing lower intrinsic activity (
Visualization: M3 Receptor Signal Transduction
The following diagram illustrates the intracellular cascade initiated by Aclatonium binding.
Caption: Figure 1.[3] Aclatonium-induced M3 receptor signaling cascade leading to smooth muscle contraction via the IP3/Ca2+ pathway.
Part 3: Experimental Framework
To validate Aclatonium's activity, researchers must utilize a self-validating bioassay. The Guinea Pig Ileum (GPI) Contractility Assay is the gold standard for quantifying muscarinic agonism.
Protocol: Ex Vivo Guinea Pig Ileum Contractility
Objective: Determine the
Reagents & Setup
-
Buffer: Tyrode’s Solution (aerated with 95%
/ 5% , pH 7.4). -
Tissue: Distal ileum segments (2–3 cm) from male Hartley guinea pigs.
-
Apparatus: Organ bath (10–20 mL) coupled to an isometric force transducer.
-
Control Agonist: Acetylcholine Chloride (
to M). -
Test Compound: Aclatonium Napadisilate (
to M).
Step-by-Step Workflow
-
Tissue Preparation:
-
Sacrifice animal via cervical dislocation (avoids anesthetic interference).
-
Rapidly excise ileum; flush lumen with cold Tyrode’s.
-
Mount segment in organ bath under 1.0 g resting tension .
-
-
Equilibration (Critical Step):
-
Allow tissue to equilibrate for 60 minutes .
-
Wash buffer every 15 minutes to remove metabolites.
-
Validation: Challenge with 60 mM KCl to verify tissue viability. If contraction < 1.0 g, discard tissue.
-
-
Cumulative Concentration-Response Curve (CCRC):
-
Add Aclatonium in semi-logarithmic increments (e.g., 10 nM, 30 nM, 100 nM...).
-
Wait for plateau (approx. 2–3 mins) before next addition.
-
Do not wash between doses (cumulative method).
-
-
Antagonist Confirmation (Specificity Check):
-
After washout, incubate with Atropine (10 nM) for 20 minutes.
-
Repeat Aclatonium curve.
-
Result: A rightward shift (increased
) confirms muscarinic mechanism.
-
Visualization: Experimental Workflow
Caption: Figure 2. Validated workflow for assessing muscarinic contractility in isolated tissue preparations.
Part 4: Comparative Data Analysis
When analyzing Aclatonium, it is crucial to benchmark it against standard cholinergic agents. The table below summarizes typical pharmacodynamic parameters found in mammalian smooth muscle preparations.
Table 1: Comparative Pharmacodynamics (Ileum Model)
| Compound | Receptor Subtype | Relative Potency ( | Intrinsic Activity ( | Hydrolytic Stability |
| Acetylcholine | Non-selective (M1-M5) | High (Ref) | 1.00 (Full) | Very Low (Seconds) |
| Carbachol | Non-selective (M/N) | High | 1.00 (Full) | High (Resistant) |
| Aclatonium | Muscarinic (M3 pref.) | Moderate | 0.70 – 0.85 | High |
| Bethanechol | Muscarinic Selective | Low-Moderate | 0.80 | High |
Interpretation:
Aclatonium typically exhibits an
References
-
Fujii, T., & Wakatsuki, T. (1980). Pharmacological properties of TM-723 (aclatonium napadisilate), a new cholinergic drug. Oyo Yakuri (Pharmacometrics), 19, 93-103.
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Iwatsuki, K., et al. (1983). Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini.[6] Archives Internationales de Pharmacodynamie et de Therapie, 263(1), 137-146. Link
-
Eglen, R. M. (2006). Muscarinic receptor subtypes in neuronal and non-neuronal cholinergic function.[7] Autonomic & Autacoid Pharmacology, 26(3), 219-233. Link
-
PubChem Database. (2024).[2] Aclatonium napadisilate (Compound Summary). National Center for Biotechnology Information. Link
-
KEGG Drug Database. (2024). D01955: Aclatonium napadisilate.[3][8][9] Kyoto Encyclopedia of Genes and Genomes. Link[3]
Sources
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Abovis; Aclatonium napadisilate; TM 723 | C30H44N2O14S2 | CID 41315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aclatonium Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aclatonium Napadisilate [drugfuture.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Action of a new cholinergic agonist, aclatonium napadisilate, on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Aclatonium Napadisilate? [synapse.patsnap.com]
- 9. What is Aclatonium Napadisilate used for? [synapse.patsnap.com]
